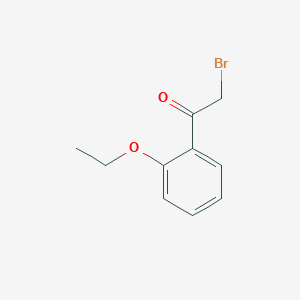

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one

Description

Contextualization within Alpha-Haloketone and Acetophenone (B1666503) Derivatives

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one belongs to two important classes of organic compounds: alpha-haloketones and acetophenone derivatives.

Alpha-Haloketones: This class of compounds is characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group (the alpha-carbon). The presence of the electron-withdrawing carbonyl group significantly influences the reactivity of the carbon-halogen bond, making the alpha-carbon highly susceptible to nucleophilic attack. This inherent reactivity is a cornerstone of their utility in organic synthesis. Alpha-haloketones, including this compound, are recognized as powerful alkylating agents.

Acetophenone Derivatives: Acetophenones are aromatic ketones with a phenyl group attached to the carbonyl carbon. They are prevalent structural motifs in a vast number of biologically active molecules and are frequently employed as starting materials in the synthesis of pharmaceuticals and other fine chemicals. The specific arrangement of the ethoxy group on the phenyl ring of this compound provides a unique electronic and steric environment that can be exploited to achieve specific synthetic outcomes.

The combination of these two functionalities within a single molecule endows this compound with a distinct set of chemical properties that are highly sought after in synthetic chemistry.

Significance as a Versatile Synthetic Intermediate in Organic Synthesis

The primary significance of this compound lies in its role as a versatile synthetic intermediate. The reactive bromine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of diverse functional groups and the construction of complex molecular scaffolds. smolecule.com This reactivity is the basis for its application in the synthesis of numerous heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings.

A prominent example of its utility is in the Hantzsch thiazole (B1198619) synthesis . In this reaction, an alpha-haloketone, such as this compound, is reacted with a thioamide (like thiourea) to form a thiazole ring. Thiazoles are a class of sulfur and nitrogen-containing heterocycles that are found in many biologically active compounds, including pharmaceuticals. itmedicalteam.plitmedicalteam.plnih.govnih.gov

Another significant application is in the synthesis of imidazo[1,2-a]pyridines . These are fused heterocyclic systems that have garnered considerable attention due to their wide range of pharmacological activities. The synthesis often involves the condensation of an alpha-haloketone with a 2-aminopyridine (B139424) derivative. nih.govrsc.orgresearchgate.net The reaction proceeds via nucleophilic substitution of the bromine atom by the pyridine (B92270) nitrogen, followed by cyclization.

The versatility of this compound as a synthetic intermediate is further highlighted by its ability to participate in various other organic transformations, allowing for the creation of a diverse library of novel molecules with potential applications in different fields of chemical research. smolecule.com

Overview of Research Utility and Emerging Applications

The utility of this compound extends beyond its role as a mere building block. The derivatives synthesized from this intermediate are actively being investigated for their potential biological activities, pointing towards emerging applications in medicinal chemistry and drug discovery.

Medicinal Chemistry: The structural framework of this compound, combining an aromatic ring, a carbonyl group, and a reactive bromine atom, is found in various biologically active molecules. smolecule.com Research into derivatives synthesized from this compound has revealed potential therapeutic applications. For instance, thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. itmedicalteam.plnih.govnih.govexcli.de Similarly, imidazopyridine derivatives have shown promise as anticancer agents, with some studies indicating their ability to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.govrsc.orgresearchgate.net The ability to readily synthesize a variety of substituted thiazoles and imidazopyridines from this compound makes it a valuable tool for generating compound libraries for high-throughput screening in drug discovery programs.

Material Science: While less explored, the properties of this compound and its derivatives suggest potential applications in material science. The presence of the aromatic ring and polar functional groups could be leveraged in the design of novel functional materials, such as polymers with specific optical or electronic properties. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11BrO2 |

| Molecular Weight | 243.1 g/mol |

| Appearance | Not explicitly stated in search results |

| CAS Number | 152074-07-2 smolecule.com |

Table 2: Key Reactions of this compound

| Reaction Name | Reactant(s) | Product Class | Significance |

| Hantzsch Thiazole Synthesis | Thiourea (B124793)/Thioamides | Thiazoles | Synthesis of biologically active heterocycles. itmedicalteam.plitmedicalteam.plnih.govnih.gov |

| Imidazopyridine Synthesis | 2-Aminopyridines | Imidazo[1,2-a]pyridines | Access to pharmacologically relevant fused heterocycles. nih.govrsc.orgresearchgate.net |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(2-ethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYWRCOHDUNRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563507 | |

| Record name | 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152074-07-2 | |

| Record name | 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(2-ethoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 2 Bromo 1 2 Ethoxyphenyl Ethan 1 One

Classical Bromination Protocols

Traditional methods for the synthesis of α-bromoketones, including 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one, have long relied on the direct use of elemental bromine or other brominating agents like N-Bromosuccinimide (NBS). These protocols are foundational in organic chemistry and are characterized by their direct approach to introducing a bromine atom at the α-position to the carbonyl group.

Electrophilic Bromination of 1-(2-ethoxyphenyl)ethan-1-one

The direct electrophilic bromination of the precursor, 1-(2-ethoxyphenyl)ethan-1-one, represents a primary route to the target compound. This reaction typically involves the use of molecular bromine (Br₂) in the presence of an acid catalyst. The mechanism proceeds through the formation of an enol or enolate intermediate, which is the key nucleophilic species that attacks the electrophilic bromine.

The reaction is generally carried out in a suitable solvent, and the presence of an acid, such as acetic acid or sulfuric acid, is crucial for promoting the enolization of the ketone. sci-int.com However, the use of molecular bromine presents several challenges, including its hazardous and corrosive nature, which requires careful handling. shodhsagar.com Furthermore, this method can suffer from a lack of selectivity, potentially leading to the formation of di-brominated byproducts and bromination of the activated aromatic ring. sci-int.com

Alternative electrophilic brominating agents have been explored to circumvent the issues associated with molecular bromine. For instance, cupric bromide (CuBr₂) can be used to achieve α-bromination of ketones. In a typical procedure, the ketone is refluxed with CuBr₂ in a solvent mixture like ethyl acetate (B1210297), leading to the formation of the desired α-bromoketone. nih.gov

Selective Alpha-Bromination Using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used and preferred reagent for the selective α-bromination of ketones due to its ease of handling as a solid and its ability to provide a low, constant concentration of bromine in the reaction mixture, which helps in minimizing side reactions. shodhsagar.com The reaction can be initiated by either radical initiators (like AIBN) or acid catalysts.

For the α-bromination of aralkyl ketones, acid-catalyzed conditions are common. The reaction involves the enol form of the ketone attacking the bromine atom of NBS. nih.gov The use of catalysts like p-toluenesulfonic acid (PTSA) or silica-supported sulfuric acid can significantly improve reaction rates and yields. shodhsagar.comresearchgate.net This method is often favored for its high regioselectivity for the α-position over the aromatic ring, especially when the ring is activated. nih.gov

The general reaction is as follows: 1-(2-ethoxyphenyl)ethan-1-one + NBS --(Catalyst)--> this compound + Succinimide

The byproduct, succinimide, is often easily removed by filtration, simplifying the product workup. shodhsagar.com

Reaction Condition Optimization: Temperature, Solvent, and Stoichiometry

The success of classical bromination protocols hinges on the careful optimization of reaction conditions to maximize the yield of the desired monobrominated product while minimizing byproducts.

Temperature: Reaction temperature plays a critical role. While some reactions can proceed at room temperature, others require heating or refluxing to achieve a reasonable reaction rate. shodhsagar.comnih.gov However, excessively high temperatures can lead to increased formation of byproducts, including polybrominated species.

Solvent: The choice of solvent can influence both the reaction rate and selectivity. Common solvents include chlorinated hydrocarbons (like dichloromethane (B109758) and chloroform), acetonitrile (B52724), and acetic acid. sci-int.comnih.govnih.gov The solvent can affect the equilibrium between the keto and enol forms of the starting material. For instance, studies on acetophenone (B1666503) derivatives have shown that methanol (B129727) can be an effective solvent in the presence of an acidic alumina (B75360) catalyst, leading to rapid reactions. nih.gov

Stoichiometry: The molar ratio of the ketone to the brominating agent is a key parameter. Using a slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents of NBS) is common to ensure complete conversion of the starting material. nih.gov However, a large excess should be avoided to prevent di-bromination. Portion-wise addition of NBS has been shown to improve yields compared to adding the entire amount at once. nih.gov

Below is a table summarizing the effects of different conditions on the α-bromination of acetophenone, a related aralkyl ketone, which illustrates the principles of optimization.

| Parameter | Variation | Observation on Acetophenone Bromination | Reference |

| Catalyst (NBS) | None (Photochemical) | High yield of monobrominated product in diethyl ether. | shodhsagar.com |

| p-Toluenesulfonic acid (PTSA) | Effective catalysis in acetonitrile, reaction fails without it. | shodhsagar.com | |

| Acidic Al₂O₃ | Exclusive α-bromination with moderate activating/deactivating groups. | nih.gov | |

| Solvent (NBS) | Methanol | Rapid reaction (10-15 min) at reflux with acidic Al₂O₃. | nih.gov |

| Acetonitrile | Slower reaction, may favor nuclear bromination with highly activating groups. | nih.gov | |

| Brominating Agent | Br₂/AcOH | Can lead to exclusive formation of the dibromo product. | sci-int.com |

| NBS | Can yield a mixture of mono- and di-bromo products depending on conditions. | sci-int.com |

Modern and Sustainable Synthetic Approaches

In recent years, synthetic chemistry has shifted towards developing more efficient, scalable, and environmentally friendly methodologies. These modern approaches aim to reduce reaction times, improve energy efficiency, and enhance safety profiles compared to classical batch protocols.

Continuous Flow Chemistry for Enhanced Efficiency and Scalability

Continuous flow chemistry offers significant advantages for chemical synthesis, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and straightforward scalability. nih.gov While a specific continuous flow synthesis for this compound has not been detailed in the literature, the principles can be applied from syntheses of other complex molecules. nih.govsmolecule.com

A hypothetical flow process for this bromination would involve pumping streams of the starting material, 1-(2-ethoxyphenyl)ethan-1-one, and a brominating agent (like a solution of bromine or NBS) through a heated reactor coil. The precise control over residence time, temperature, and stoichiometry within the reactor allows for fine-tuning of the reaction to maximize yield and minimize byproducts. The product stream would then exit the reactor for continuous workup and purification. This technology holds promise for producing α-bromoketones more efficiently and safely on an industrial scale. nih.gov

Microwave-Assisted Synthesis for Improved Reaction Kinetics

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating. researchgate.netnih.gov

The α-bromination of ketones is a reaction that benefits greatly from microwave irradiation. For the synthesis of this compound, a mixture of the starting ketone, NBS, and an acid catalyst like p-toluenesulfonic acid (PTSA) in a suitable solvent could be subjected to microwave heating. researchgate.net The rapid and uniform heating provided by microwaves can dramatically reduce the reaction time from hours to mere minutes. researchgate.nettsijournals.com This rapid heating can also help to minimize the formation of thermal decomposition products. The efficiency of microwave-assisted synthesis makes it an attractive, green alternative to traditional heating methods. nih.gov

The table below compares conventional and microwave-assisted methods for the synthesis of α-bromoketones from representative studies.

| Method | Reactants | Conditions | Time | Yield | Reference |

| Conventional | 3-Acetyl-chromen-2-one, NBS, PTSA | DCM/Diethyl ether, Stirring | 12 h | - | researchgate.net |

| Microwave | Aromatic Ketones, NBS, PTSA | - | 30 min | High | researchgate.net |

| Microwave | Chalcones, K₂CO₃, Ethanol | 180 W | 5-7 min | High | tsijournals.com |

Green Chemistry Principles in Bromination Reactions

The application of green chemistry principles to bromination reactions, particularly for the synthesis of α-bromoketones like this compound, is driven by the need to mitigate the hazards associated with traditional methods. Historically, the synthesis of such compounds often involved the use of molecular bromine (Br₂), a reagent that is highly toxic, corrosive, and volatile. acsgcipr.orgwordpress.com Handling liquid bromine poses significant safety risks, including the potential for severe chemical burns and respiratory damage. wordpress.com Green chemistry seeks to address these issues by developing alternative synthetic routes that are safer, more efficient, and environmentally benign.

Key green chemistry principles applied to bromination include the use of safer reagents, the development of catalytic methods, the use of environmentally friendly solvents, and maximizing atom economy. acsgcipr.org A major focus has been the replacement of molecular bromine with solid, easier-to-handle reagents or the in situ generation of the brominating agent. wordpress.comacs.org N-Bromosuccinimide (NBS) is a widely used solid alternative that is less hazardous than Br₂. wordpress.comcambridgescholars.com

More advanced green methodologies focus on oxidative bromination, where a bromide salt, such as sodium bromide (NaBr) or hydrogen bromide (HBr), is oxidized to generate the active bromine species only as needed in the reaction vessel. This approach avoids the storage and handling of large quantities of hazardous bromine. acs.org Common and effective oxidants include:

Hydrogen Peroxide (H₂O₂): The H₂O₂-HBr system is particularly advantageous as it is inexpensive and its primary byproduct is water, making it an exceptionally clean and environmentally friendly option. rsc.orggoogle.com Reactions can often be performed in water, eliminating the need for organic solvents. rsc.org

Oxone® (Potassium Peroxymonosulfate): In combination with ammonium (B1175870) bromide, Oxone® provides a rapid and efficient metal-free system for bromination under mild conditions. organic-chemistry.org

Sodium Hypochlorite (B82951) (NaOCl): Commercially available as bleach, sodium hypochlorite can be used with sodium bromide to generate bromine in situ in a safer manner. acs.org

Industrial Scale Synthetic Considerations

Translating the synthesis of this compound to an industrial scale requires careful consideration of safety, efficiency, cost, and environmental impact. The challenges associated with traditional batch processing using molecular bromine, such as the high risk of runaway reactions and the hazards of handling large quantities of toxic reagents, make such methods unsuitable for large-scale production. nih.gov Consequently, modern industrial approaches prioritize inherently safer designs and sustainable practices.

A key technology enabling the safe industrial-scale synthesis of α-bromoketones is continuous flow chemistry. nih.govnih.gov In a continuous flow reactor, small volumes of reagents are continuously mixed and reacted. This methodology offers significant advantages over batch production for hazardous reactions like bromination:

Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. The in situ generation of the brominating agent (e.g., from NaOCl and HBr) within the flow system means that toxic Br₂ is consumed as soon as it is formed, eliminating the need for its storage and transport. nih.gov

Superior Heat Management: Flow reactors have a high surface-area-to-volume ratio, allowing for efficient heat dissipation and precise temperature control, which is crucial for preventing dangerous exothermic runaway reactions. nih.gov

Improved Efficiency and Selectivity: The precise control over reaction parameters (temperature, residence time, stoichiometry) in a flow system often leads to higher yields and better selectivity, minimizing the formation of byproducts such as dibrominated or ring-brominated compounds. nih.govnih.gov One continuous flow procedure for the α-bromination of acetophenone, a similar substrate, reported a 99% yield. nih.gov

From an economic and environmental standpoint, the ideal industrial process must be cost-effective and generate minimal waste. The use of inexpensive and readily available starting materials, such as bromide salts and common oxidants, is preferred. nih.gov Processes that achieve high conversion and yield are economically favorable as they reduce the costs associated with raw materials and downstream purification. nih.gov Furthermore, synthetic routes that use water as a solvent and produce benign byproducts (e.g., inorganic salts) are highly desirable as they significantly reduce the environmental footprint and costs associated with waste treatment and disposal. google.comnih.gov Atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, are a central goal in designing sustainable industrial syntheses. google.com

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 2 Ethoxyphenyl Ethan 1 One

Nucleophilic Substitution Reactions at the Alpha-Carbon

Nucleophilic substitution is a cornerstone of the reactivity of α-haloketones like 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one. These reactions involve the replacement of the bromine atom by a nucleophile, enabling the formation of new carbon-heteroatom or carbon-carbon bonds. smolecule.com

The bromine atom in this compound is an effective leaving group, a characteristic that facilitates nucleophilic substitution reactions at the adjacent carbon atom. The stability of the resulting bromide ion (Br⁻) is a key factor, as it is the conjugate base of a strong acid, hydrobromic acid (HBr).

The reactivity of the C-Br bond is significantly enhanced by the presence of the adjacent carbonyl group (C=O). The electron-withdrawing nature of the carbonyl group polarizes the alpha-carbon, making it more electrophilic and thus more susceptible to attack by nucleophiles. This activation is a common feature of α-haloketones and is central to their utility in synthetic chemistry.

Nucleophilic substitution reactions on primary or secondary alkyl halides typically proceed with an inversion of configuration at the chiral center. libretexts.org While the alpha-carbon of this compound is not inherently chiral, the substitution reaction can create a new stereocenter if a chiral nucleophile is used or if the product itself is chiral.

These reactions are generally understood to proceed via an SN2 (substitution nucleophilic bimolecular) mechanism. In an SN2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.org This backside attack forces the molecule's other substituents to invert, much like an umbrella turning inside out in the wind. Consequently, if the starting material were enantiomerically pure, the SN2 reaction would lead to a product with the opposite stereochemical configuration. For primary and secondary alkyl halides, this inversion of configuration is a consistent outcome. libretexts.org

The success and pathway of nucleophilic substitution are heavily dependent on the nature of the nucleophile and the conditions under which the reaction is performed. A variety of nucleophiles, such as amines and thiols, can effectively displace the bromine atom in this compound to form new compounds. smolecule.com

The reaction environment, including the solvent and temperature, plays a critical role in determining the reaction's outcome, often influencing the competition between substitution (SN2/SN1) and elimination (E2/E1) pathways. youtube.commasterorganicchemistry.com For α-haloketones, which are analogous to secondary halides, these conditions are crucial. Strong, unhindered bases and nucleophiles favor the SN2 mechanism, while weaker nucleophiles or protic solvents might introduce competition from SN1 pathways. High temperatures and strong, bulky bases tend to favor elimination reactions. youtube.com

| Factor | Condition | Favored Pathway | Rationale |

| Nucleophile | Strong, unhindered (e.g., I⁻, RS⁻, N₃⁻) | SN2 | A strong nucleophile is required for the bimolecular rate-determining step. |

| Weak (e.g., H₂O, ROH) | SN1 / E1 | Favors initial ionization of the substrate to form a carbocation. masterorganicchemistry.com | |

| Solvent | Polar Aprotic (e.g., Acetone, DMF) | SN2 | Solvates the cation but not the nucleophile, increasing nucleophile reactivity. |

| Polar Protic (e.g., Water, Ethanol) | SN1 / E1 | Stabilizes both the carbocation intermediate and the leaving group. | |

| Temperature | Low | Substitution | Lower activation energy for substitution is generally favored. |

| High | Elimination | Higher activation energy for elimination is overcome, and entropy favors fragmentation. youtube.com |

Transformations Involving the Carbonyl Functionality

The carbonyl group of this compound is another key site for chemical transformations, primarily involving reduction reactions.

The ketone functionality can be readily reduced to a secondary alcohol. smolecule.com This transformation is a fundamental reaction in organic chemistry, typically achieved using hydride-based reducing agents. The choice of reagent can influence the selectivity and outcome of the reaction, especially in molecules with multiple reducible functional groups.

| Reducing Agent | Product | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | 2-Bromo-1-(2-ethoxyphenyl)ethan-1-ol | A mild and selective reagent that reduces aldehydes and ketones. smolecule.com |

| Lithium aluminum hydride (LiAlH₄) | 2-Bromo-1-(2-ethoxyphenyl)ethan-1-ol | A very strong and less selective reducing agent capable of reducing a wider range of functional groups. smolecule.com |

While reduction to alcohols is common, further transformation to amines can be achieved through a process known as reductive amination. This multi-step, one-pot reaction would first involve the formation of an imine by reacting the ketone with ammonia (B1221849) or a primary/secondary amine, followed by the reduction of the imine intermediate to the corresponding amine.

While the carbonyl group of a ketone is relatively resistant to oxidation without cleaving adjacent carbon-carbon bonds, other parts of the this compound molecule can be susceptible to oxidation. Under specific conditions, the ethoxy group (-OCH₂CH₃) may be oxidized, potentially leading to hydroxyl derivatives. smolecule.com Direct oxidation of the ketone functionality itself, for instance in a Baeyer-Villiger oxidation, would result in the insertion of an oxygen atom adjacent to the carbonyl carbon, forming an ester. However, this specific reaction is not documented for this compound in the available literature.

Role of the Ethoxy Substituent in Directing Reactivity

The ethoxy group at the ortho position is a key determinant of the molecule's chemical personality, exerting both electronic and steric effects that modulate its reactivity compared to unsubstituted or differently substituted phenacyl bromides.

The ethoxy substituent (-OCH₂CH₃) influences the electron density distribution across the molecule through two opposing electronic effects: the resonance effect (+R or +M) and the inductive effect (-I).

Resonance Effect (+R): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. This electron-donating resonance effect increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased electron density can influence the electrophilicity of the carbonyl carbon.

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the ethoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma bond.

Electrophilic Carbonyl Carbon: The electron-donating resonance of the ethoxy group can slightly decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it via the phenyl ring. This makes the carbonyl group less susceptible to attack by nucleophiles compared to analogs with electron-withdrawing groups. ncert.nic.in

α-Carbon: The primary site for nucleophilic attack is the α-carbon bearing the bromine atom (a good leaving group). The electronic effects of the ethoxy group on this site are less direct but can influence the stability of transition states in Sₙ2 reactions.

Nucleophilic Oxygen: The oxygen of the ethoxy group itself can act as an intramolecular nucleophile under certain conditions, leading to cyclization reactions.

The placement of the ethoxy group at the ortho position introduces significant steric bulk near the primary reaction center—the α-carbon. This steric hindrance plays a critical role in dictating the feasibility and rate of nucleophilic substitution reactions.

In a typical Sₙ2 reaction, the nucleophile must approach the α-carbon from the side opposite to the bromine leaving group (backside attack). The ortho-ethoxy group can physically obstruct this approach, slowing down the reaction rate. Studies on ortho-substituted phenacyl bromides have shown that their reactivity towards nucleophilic displacement is generally diminished compared to their meta- or para-substituted counterparts. nih.gov This reduced reactivity is attributed to:

Steric Shielding: The ethoxy group partially blocks the trajectory of the incoming nucleophile.

Rotational Barrier Effects: The presence of the ortho substituent can restrict the free rotation of the acyl group (-COCH₂Br), potentially forcing it into a conformation that is less favorable for nucleophilic attack. nih.gov

This steric impediment makes this compound less reactive in intermolecular Sₙ2 reactions than its para-ethoxy isomer. However, this same proximity becomes advantageous in intramolecular reactions, where the ethoxy group's oxygen is positioned to attack the α-carbon.

Comparative Reactivity with Structural Analogs

The reactivity of this compound can be better understood by comparing it with its structural analogs. Key comparisons include variations in the alkoxy group (methoxy vs. ethoxy), the position of the substituent (ortho vs. para), and the nature of the oxygen-linked group (alkoxy vs. hydroxy).

| Compound | Substituent | Position | Key Feature | Expected Reactivity in Intermolecular Sₙ2 |

| Target Compound | Ethoxy (-OCH₂CH₃) | ortho | Steric hindrance from ethyl group | Decreased |

| Methoxy (B1213986) Analog | Methoxy (-OCH₃) | ortho | Less steric hindrance than ethoxy | Decreased, but higher than ethoxy analog nih.gov |

| Hydroxy Analog | Hydroxy (-OH) | ortho | Acidic proton, potential for H-bonding | Complex; can be deprotonated to form a potent nucleophile (-O⁻) |

| Para-Ethoxy Analog | Ethoxy (-OCH₂CH₃) | para | No steric hindrance at reaction center | Higher than ortho-analog |

| Para-Methoxy Analog | Methoxy (-OCH₃) | para | No steric hindrance, strong +R effect | Higher than ortho-analog researchgate.net |

Ortho-Methoxy vs. Ortho-Ethoxy: The primary difference is steric. The methoxy group is smaller than the ethoxy group. Consequently, 2-bromo-1-(2-methoxyphenyl)ethan-1-one is expected to be more reactive in intermolecular nucleophilic substitutions than the ethoxy analog due to reduced steric shielding of the reaction center. A study on nucleophilic displacement with tert-butylamine (B42293) confirmed that the ortho-methoxy substituted phenacyl bromide reacts faster than other ortho-substituted analogs like ortho-methyl or ortho-chloro. nih.gov

Ortho-Hydroxy Analog: 2-Bromo-1-(2-hydroxyphenyl)ethan-1-one introduces a phenolic proton. In the presence of a base, this proton can be removed to form a phenoxide ion. The resulting ortho-phenoxide is a powerful intramolecular nucleophile, leading to rapid cyclization to form benzofuran (B130515). Its intermolecular reactivity would be low as intramolecular cyclization would be the dominant, much faster pathway.

Para-Substituted Derivatives: In analogs like 2-bromo-1-(4-ethoxyphenyl)ethan-1-one, the ethoxy group is positioned at the para-position. Here, it exerts its electronic effect (+R > -I) without causing steric hindrance at the α-carbon. Consequently, these para-analogs are significantly more reactive in intermolecular Sₙ2 reactions than their ortho-counterparts. nih.gov The electron-donating nature of the para-alkoxy group helps stabilize the transition state to a lesser extent than electron-withdrawing groups, but the absence of steric hindrance is the dominant factor leading to higher reactivity compared to the ortho isomer.

Proposed Reaction Mechanisms and Intermediates

A prominent reaction pathway for this compound is its conversion to 2-acylbenzofuran derivatives through an intramolecular cyclization. This reaction is typically promoted by a base.

Proposed Mechanism: Base-Catalyzed Intramolecular Cyclization

Enolate Formation: The reaction is initiated by the abstraction of a proton from the α-carbon by a base (e.g., potassium carbonate, K₂CO₃). This carbon is acidic due to the electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. This step results in the formation of a resonance-stabilized enolate intermediate.

Intramolecular Nucleophilic Attack (Cyclization): The enolate, while stabilized, is transient. The key step involves an intramolecular Sₙ2 reaction. The nucleophilic oxygen atom of the ortho-ethoxy group attacks the α-carbon, displacing the bromide ion, which is a good leaving group. This ring-closing step forms a five-membered dihydrofuran ring.

Rearomatization/Tautomerization: The resulting intermediate is a dihydrobenzofuran derivative. Subsequent tautomerization or elimination steps lead to the formation of the stable, aromatic benzofuran ring system. In many syntheses, this step occurs readily to yield the final 2-acylbenzofuran product.

This intramolecular pathway is highly favored due to the proximity of the reacting groups (the "ortho effect"), leading to an efficient synthesis of the benzofuran scaffold, a common motif in biologically active molecules.

Derivatization Chemistry: Synthesis and Application of Novel Compounds from 2 Bromo 1 2 Ethoxyphenyl Ethan 1 One

Synthesis of Diverse Heterocyclic Scaffolds

The reaction of the α-bromo ketone moiety in 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one with various nucleophiles is a cornerstone for the synthesis of a wide array of heterocyclic compounds. The general reactivity pattern involves the nucleophilic substitution of the bromide ion, followed by condensation with the carbonyl group, leading to cyclization.

Thiazole (B1198619) and Imidazothiazole Derivatives

Thiazole rings are significant structural motifs in numerous biologically active compounds. The Hantzsch thiazole synthesis is a classic method for their preparation, which involves the reaction of an α-haloketone with a thioamide. In the case of this compound, reaction with thioamides such as thioacetamide (B46855) or thiourea (B124793) derivatives is expected to yield 2,4-disubstituted thiazoles. The sulfur atom of the thioamide acts as the nucleophile, attacking the α-carbon and displacing the bromide. Subsequent intramolecular cyclization via condensation between the nitrogen atom and the carbonyl group, followed by dehydration, affords the thiazole ring.

This reaction pathway can be extended to produce more complex fused heterocyclic systems. For instance, the reaction of this compound with 2-aminothiazole (B372263) derivatives can lead to the formation of imidazo[2,1-b]thiazoles. frontiersin.orgwikipedia.org In this reaction, the endocyclic nitrogen of the 2-aminothiazole ring initially attacks the α-carbon of the bromo-ketone, followed by cyclization involving the exocyclic amino group and the carbonyl carbon. frontiersin.orgwikipedia.org

Table 1: Synthesis of Thiazole and Imidazothiazole Derivatives

| Starting Material 1 | Starting Material 2 | Product Class | General Reaction |

| This compound | Thioamide (e.g., Thioacetamide) | 2,4-Disubstituted Thiazole | Hantzsch Thiazole Synthesis |

| This compound | 2-Aminothiazole | Imidazo[2,1-b]thiazole | Cyclocondensation |

Triazole and Thiadiazine Systems

The synthesis of triazole derivatives can also be approached using α-haloketones as starting materials. While direct synthesis from this compound and a triazole precursor is not extensively documented, related syntheses suggest plausible routes. For instance, the reaction with hydrazides followed by cyclization can lead to 1,2,4-triazole (B32235) systems. The initial reaction would form a hydrazone intermediate, which could then undergo oxidative cyclization or reaction with another one-carbon unit to form the triazole ring. nih.gov The versatility of triazoles in medicinal chemistry makes their synthesis from accessible starting materials like this compound an area of interest. frontiersin.orgnih.govnih.govacs.org

Similarly, 1,3,4-thiadiazine scaffolds can be constructed through the cyclocondensation of α-haloketones with thiosemicarbazide (B42300) derivatives. nih.gov The reaction proceeds via initial S-alkylation of the thiosemicarbazide by the α-bromo ketone, followed by intramolecular cyclization involving the terminal nitrogen and the carbonyl group. This provides a direct route to substituted 6H-1,3,4-thiadiazines.

Hydrazone and Related Nitrogen-Containing Compounds

The carbonyl group of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. researchgate.netmsdvetmanual.comrsc.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration. The resulting hydrazones are stable compounds and can serve as intermediates for the synthesis of other nitrogen-containing heterocycles. For example, reaction with two equivalents of the bromo-ketone can potentially lead to the formation of an azine, specifically (1Z,2Z)-bis[1-(2-ethoxyphenyl)-2-bromoethylidene]hydrazine.

Generation of Chiral Compounds for Asymmetric Synthesis

The carbonyl group in this compound presents an opportunity for asymmetric transformations to generate chiral molecules, particularly chiral alcohols. The asymmetric reduction of prochiral ketones is a well-established method for producing enantiomerically enriched secondary alcohols, which are valuable building blocks in organic synthesis.

One common approach involves the use of chiral reducing agents, such as those derived from borane (B79455) complexed with chiral amino alcohols. nih.gov These reagents create a chiral environment around the carbonyl group, leading to a diastereomeric transition state that favors the formation of one enantiomer of the alcohol over the other. Another strategy is the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org While specific examples utilizing this compound are not prevalent in the literature, the general principles of asymmetric ketone reduction are directly applicable.

Table 2: Potential Asymmetric Synthesis Strategies

| Strategy | Reagent/Method | Potential Product |

| Asymmetric Reduction | Chiral borane complexes (e.g., CBS catalyst) | (R)- or (S)-2-Bromo-1-(2-ethoxyphenyl)ethan-1-ol |

| Chiral Auxiliary | Attachment of a chiral auxiliary to a precursor | Diastereoselective reactions |

Functionalization at the Aromatic Ring and Ethoxy Group

Further derivatization of this compound can be envisioned through modifications of the aromatic ring or the ethoxy group, although specific literature on such reactions for this particular molecule is scarce.

The 2-ethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy group, which directs incoming electrophiles to the ortho and para positions. uci.edumasterorganicchemistry.commasterorganicchemistry.com However, the para position is already substituted by the bromoacetyl group. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho to the ethoxy group (positions 3 and 5). The steric hindrance from the adjacent ethoxy and bromoacetyl groups would likely influence the regioselectivity.

The ethoxy group itself can be a site for chemical modification. Ether cleavage can be achieved under harsh conditions using strong acids like HBr or HI, which would convert the ethoxy group to a hydroxyl group, yielding 2-bromo-1-(2-hydroxyphenyl)ethanone. wikipedia.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This transformation would provide a new handle for further functionalization, such as esterification or etherification of the resulting phenol.

Development of Complex Organic Molecules for Research

The derivatization of this compound into various heterocyclic scaffolds opens avenues for the development of complex organic molecules with potential applications in various fields of research, particularly in medicinal chemistry. smolecule.com

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govrsc.orgnih.govglobalresearchonline.netbenthamscience.com By incorporating the 2-ethoxyphenyl moiety, novel thiazole derivatives can be synthesized and evaluated for their therapeutic potential.

Imidazothiazoles are another class of compounds with significant pharmacological importance, with some derivatives showing anthelmintic and immunomodulatory effects. researchgate.netmsdvetmanual.comnih.govresearchgate.netnih.gov

Triazoles are a key structural component in many antifungal drugs and also find applications in materials science and as ligands in coordination chemistry. frontiersin.orgnih.govnih.govacs.org

Thiadiazine derivatives have been investigated for a range of bioactivities and also have applications in materials science. nih.govacs.orgacs.orgtandfonline.com

The synthesis of these and other complex molecules from this compound provides a platform for structure-activity relationship (SAR) studies, aiding in the design and discovery of new molecules with tailored properties for specific research applications.

Advanced Spectroscopic and Analytical Characterization of 2 Bromo 1 2 Ethoxyphenyl Ethan 1 One and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Fourier Transform Infrared (FTIR) Spectroscopy is instrumental in identifying the functional groups present in α-bromoketones. For derivatives such as 2-bromo-1-phenylethanone, the FTIR spectrum displays several characteristic absorption bands. nist.gov The most prominent peak is the strong carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1715 cm⁻¹. The exact position depends on the electronic effects of the aromatic ring substituents. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. The presence of the C-Br bond is confirmed by a stretching vibration at lower wavenumbers, typically in the 500-700 cm⁻¹ range. For 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one, additional peaks corresponding to the ethoxy group, such as C-O-C stretching vibrations (around 1250 cm⁻¹ and 1040 cm⁻¹) and aliphatic C-H stretching (around 2850-2980 cm⁻¹), would also be expected.

Raman Spectroscopy serves as a valuable complementary technique to FTIR. bruker.com While FTIR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar bonds and symmetric vibrations. bruker.com For α-bromoketones, the aromatic ring vibrations often produce strong and sharp Raman signals, which can be more resolved than in the FTIR spectrum. researchgate.net The C=O stretch is also observable, though typically weaker than in the infrared spectrum. Raman spectroscopy is particularly useful for studying solid samples and can provide information about crystallinity and polymorphism. bruker.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.

¹H NMR Spectroscopy provides information on the number, environment, and connectivity of protons. For this compound, the spectrum would show distinct signals. The methylene (B1212753) protons (-CH₂Br) adjacent to the carbonyl group are expected to appear as a sharp singlet at approximately 4.4-4.6 ppm. rsc.org The protons of the ethoxy group (-OCH₂CH₃) would present as a quartet around 4.1 ppm and a triplet around 1.4 ppm. The four aromatic protons on the disubstituted benzene (B151609) ring would appear in the downfield region of 6.9-7.8 ppm, with their specific chemical shifts and splitting patterns determined by their positions relative to the ethoxy and acyl groups.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. The carbonyl carbon (C=O) is the most deshielded, typically appearing around 190-195 ppm. rsc.org The carbon of the methylene group attached to bromine (-CH₂Br) is expected in the 30-35 ppm range. rsc.org The aromatic carbons would resonate between 110-160 ppm, with the carbon attached to the ethoxy group being the most shielded among the ring carbons. The two carbons of the ethoxy group would appear at approximately 64 ppm (-OCH₂) and 15 ppm (-CH₃).

2D NMR Spectroscopy , such as COSY, HSQC, and HMBC, is used to establish definitive structural connections. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. For the title compound, it would show a clear correlation between the quartet and triplet of the ethoxy group and confirm the connectivity within the aromatic spin system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C). This would unambiguously assign the proton signals to their corresponding carbon atoms, for example, linking the methylene proton singlet to the -CH₂Br carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. youtube.com This is crucial for connecting different fragments of the molecule. For instance, it would show correlations from the methylene protons (-CH₂Br) to the carbonyl carbon and to the quaternary aromatic carbon, confirming the attachment of the bromoacetyl group to the phenyl ring. emerypharma.com

Table 1: Representative ¹H and ¹³C NMR Data for 2-Bromo-1-phenylethanone Derivatives

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-bromo-1-(p-tolyl)ethanone rsc.org | CDCl₃ | 7.89 (d, 2H), 7.30 (d, 2H), 4.45 (s, 2H), 2.44 (s, 3H) | 190.3, 145.0, 131.4, 129.5, 129.0, 31.0, 21.8 |

| 2-bromo-1-(4-methoxyphenyl)ethanone rsc.org | CDCl₃ | 7.98 (d, 2H), 6.97 (d, 2H), 4.41 (s, 2H), 3.89 (s, 3H) | 189.9, 164.1, 131.9, 126.8, 114.0, 55.6, 30.7 |

| 2-bromo-1-(2-chlorophenyl)ethanone rsc.org | CDCl₃ | 7.64 (m, 1H), 7.45 (m, 2H), 7.38 (m, 1H), 4.53 (s, 2H) | 194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 34.7 |

Mass Spectrometry Techniques: ESI-HRMS for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and formula of a compound. Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

For this compound (C₁₀H₁₁BrO₂), the expected exact mass of the molecular ion [M]⁺ can be calculated with high precision. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. For α-bromoketones, characteristic fragmentation pathways include:

α-cleavage: Fission of the bond between the carbonyl carbon and the bromomethyl carbon, leading to the formation of the 2-ethoxybenzoyl cation.

Loss of a bromine radical: Elimination of ·Br from the molecular ion.

Cleavage of the ethoxy group: Fragmentation involving the ether linkage.

These fragmentation patterns help to confirm the connectivity of the different parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of crystal packing. While the specific crystal structure for this compound is not publicly available, analysis of closely related derivatives like 2-bromo-1-phenylethanone and 2-bromo-1-(4-methoxyphenyl)ethanone provides significant insight into the expected solid-state conformation and interactions. nih.govnih.gov

Crystallographic studies on derivatives reveal that the atoms of the acyl substituent are nearly coplanar with the aromatic system. researchgate.net For instance, in 2-bromo-1-(4-methoxyphenyl)ethanone, the ketone side chain is essentially coplanar with the benzene ring, with a C1–C2–C3–C8 torsion angle of -178.0(5)°. nih.gov This planarity facilitates conjugation between the carbonyl group and the aromatic π-system. Bond lengths are generally within normal ranges, with the C=O double bond typically around 1.21 Å and the C-Br single bond around 1.92 Å. nih.govresearchgate.net The internal C-C-C angles of the phenyl ring are close to the ideal 120° but show slight distortions due to the substituents. nih.gov

Table 2: Selected Crystallographic Data for 2-Bromo-1-phenylethanone Derivatives

| Parameter | 2-bromo-1-phenylethanone nih.gov | 2-bromo-1-(4-methoxyphenyl)ethanone nih.gov |

| Formula | C₈H₇BrO | C₉H₉BrO₂ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 4.1459 (2) | 7.7360 (15) |

| b (Å) | 9.6731 (5) | 12.441 (3) |

| c (Å) | 18.8178 (9) | 10.048 (2) |

| β (˚) | 90 | 111.42 (3) |

| Volume (ų) | 754.66 (6) | 900.3 (4) |

| Z | 4 | 4 |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the final product and for the assessment of its purity.

Column Chromatography is a standard method for the purification of α-bromoketones on a preparative scale. A stationary phase, typically silica (B1680970) gel, is used with a mobile phase consisting of a mixture of non-polar and moderately polar solvents, such as a hexane/ethyl acetate (B1210297) gradient. This allows for the separation of the desired product from starting materials and by-products.

High-Performance Liquid Chromatography (HPLC) is a primary analytical method for determining the purity of the final compound. A reverse-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. sielc.com Detection is often performed with a UV detector, as the aromatic ring and carbonyl group are strong chromophores. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Computational Chemistry and in Silico Modeling of 2 Bromo 1 2 Ethoxyphenyl Ethan 1 One and Its Interactions

Electronic Structure Calculations: Density Functional Theory (DFT) Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comprinceton.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's ionization potential and its propensity to donate electrons (nucleophilicity), whereas the LUMO's energy relates to the electron affinity and the ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. nih.gov

Table 1: Representative FMO Data for Related Acetophenone (B1666503) Derivatives This table presents DFT-calculated values for analogous compounds to illustrate typical energy ranges, as specific data for 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one is not available in the cited literature.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Acetophenone | -6.68 | -1.55 | 5.13 |

| 4-Bromoacetophenone | -6.82 | -2.01 | 4.81 |

| 2-Bromoacetophenone | -6.95 | -2.23 | 4.72 |

| 4-Methoxyacetophenone | -5.91 | -1.21 | 4.70 |

Data are conceptual and derived from general trends discussed in computational studies of substituted acetophenones. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. mdpi.com It illustrates the electrostatic potential on the constant electron density surface, using a color spectrum to identify charge-rich and charge-deficient regions. researchgate.netresearchgate.net

Typically, red and yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas often correspond to lone pairs on electronegative atoms. Conversely, blue colors signify regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green areas represent neutral or nonpolar regions. researchgate.net

For this compound, an MEP analysis would be expected to reveal:

A region of high negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. This site is the primary center for electrophilic attack and hydrogen bond acceptance.

Regions of positive potential (blue) around the hydrogen atoms of the aromatic ring and the methylene (B1212753) group adjacent to the bromine atom. The carbon atom bonded to the bromine would also exhibit significant electrophilic character, making it a prime target for nucleophilic substitution.

The ethoxy group and the phenyl ring would present a more complex surface, with the oxygen of the ethoxy group showing negative potential and the aromatic ring displaying a negative π-system above and below the plane, but positive potential around its periphery due to the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. wikipedia.orgwisc.edujuniperpublishers.com This method is particularly useful for quantifying intramolecular interactions, such as charge delocalization and hyperconjugation. wisc.edu

The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled "donor" NBO and an empty "acceptor" NBO. A higher E(2) value indicates a stronger interaction and greater electron delocalization.

In this compound, key NBO interactions would likely include:

Delocalization from the oxygen lone pairs: The lone pairs on the ethoxy oxygen atom would delocalize into the antibonding π* orbitals of the aromatic ring, contributing to the ring's activation.

Hyperconjugation involving the carbonyl group: Interactions between the π orbitals of the phenyl ring and the π* orbital of the C=O bond would be significant.

Interactions involving the bromoacetyl group: The electronegativity of the bromine and oxygen atoms would lead to significant polarization and potential hyperconjugative interactions with adjacent bonds.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies This table provides hypothetical E(2) values for interactions expected within this compound, based on principles of NBO analysis for similar functional groups.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O_ethoxy) | π* (C_ring - C_ring) | > 15 | Resonance (Lone Pair Delocalization) |

| π (C_ring - C_ring) | π* (C=O) | > 10 | Resonance (π-conjugation) |

| σ (C_ring - C_acetyl) | σ* (C_acetyl - Br) | ~ 2-5 | Hyperconjugation |

| LP (O_carbonyl) | σ* (C_ring - C_acetyl) | ~ 1-3 | Hyperconjugation |

LP denotes a lone pair orbital.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. nih.gov These indices are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO).

Chemical Hardness (η) and Softness (S) : Hardness is defined as η = (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap corresponds to a "hard" molecule, which is less reactive. Softness is the reciprocal of hardness (S = 1/η) and indicates higher reactivity.

Electrophilicity Index (ω) : This index, defined as ω = μ² / (2η) where μ is the electronic chemical potential (μ ≈ -(I + A) / 2), measures the propensity of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile.

Given the presence of the α-bromo ketone functionality, this compound is expected to be a potent electrophile, a characteristic that would be reflected in a high electrophilicity index.

Table 3: Conceptual Global Reactivity Descriptors This table illustrates the type of data obtained from a reactivity index calculation, using representative values for a reactive α-haloketone.

| Descriptor | Formula | Conceptual Value | Implication |

| Chemical Hardness (η) | (I - A) / 2 | Low to Moderate | Moderate to High Reactivity |

| Chemical Softness (S) | 1 / η | Moderate to High | Moderate to High Reactivity |

| Electronegativity (χ) | (I + A) / 2 | High | Good Electron Acceptor/Donor |

| Electrophilicity Index (ω) | μ² / (2η) | High | Strong Electrophile |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, enabling scientists to model the interaction between a potential drug molecule and its biological target at the atomic level. nih.govscienceopen.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their predicted binding affinity. mdpi.com

The primary outputs of a molecular docking simulation are the predicted binding pose and the binding affinity. Binding affinity is a measure of the strength of the interaction between the ligand and the protein. It is typically reported as a negative value in units of kcal/mol, where a more negative value indicates a stronger, more favorable interaction. nih.gov

Successful molecular recognition depends on a combination of steric and electronic complementarity between the ligand and the receptor's binding pocket. The key intermolecular forces governing this recognition include:

Hydrogen Bonds: Interactions between a hydrogen atom donor (e.g., N-H, O-H) and an acceptor (e.g., N, O). The carbonyl oxygen of this compound is a potent hydrogen bond acceptor.

Hydrophobic Interactions: Interactions between nonpolar groups, such as the phenyl ring and ethyl chain of the ligand, and nonpolar amino acid residues in the binding site.

Van der Waals Forces: Weak, short-range electrostatic attractions between atoms.

Halogen Bonds: Noncovalent interactions involving the bromine atom, which can act as a Lewis acidic region.

While no specific docking studies for this compound have been published, studies on other acetophenone derivatives show their potential to inhibit various enzymes by fitting into their active sites. nih.govscienceopen.com For instance, substituted acetophenones have been docked into the active sites of enzymes like tyrosinase and carbonic anhydrase, demonstrating their potential as enzyme inhibitors. nih.govscienceopen.com

Table 4: Example Binding Affinities of Acetophenone Derivatives with Various Enzymes This table shows results from docking studies of related compounds to illustrate how binding affinities are reported. These are not the binding affinities for this compound.

| Compound Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) |

| Hydroxyacetophenone Derivative | Tyrosinase | 2Y9X | -7.0 to -8.5 |

| Acetophenone-Triazole Conjugate | Enoyl-ACP Reductase (InhA) | 4UVD | -7.4 to -9.1 |

| Substituted Acetophenone | Carbonic Anhydrase I | 3LXE | -6.5 to -7.8 |

| Substituted Acetophenone | Acetylcholinesterase | 4M0E | -8.0 to -9.5 |

Data compiled from docking studies on various acetophenone scaffolds. nih.govnih.govscienceopen.com

A docking simulation of this compound into a suitable protein target would likely predict that the ethoxyphenyl group engages in hydrophobic or π-stacking interactions, while the carbonyl oxygen acts as a crucial hydrogen bond acceptor with amino acid residues like asparagine or histidine. The bromoacetyl moiety could either occupy a hydrophobic pocket or position the reactive C-Br bond for covalent modification of a nearby nucleophilic residue like cysteine, if the binding site geometry allows.

Identification of Key Interacting Residues and Binding Site Characteristics

Molecular docking simulations are a powerful tool for predicting the binding orientation of a small molecule, such as this compound, to a macromolecular target. While specific docking studies for this compound are not extensively documented, analysis of its structural features and comparison with similar molecules, like phenacyl bromides and other acetophenone derivatives, allow for the prediction of key interactions that would govern its binding within a protein active site. researchgate.netnih.gov

The primary functional groups of this compound that are likely to mediate interactions are the carbonyl group, the ethoxy-substituted phenyl ring, and the bromine atom. The carbonyl oxygen is a potent hydrogen bond acceptor and would be expected to interact with hydrogen bond donor residues such as arginine, lysine, serine, threonine, tyrosine, or asparagine. mdpi.com

The aromatic phenyl ring can participate in several types of non-covalent interactions. These include hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and alanine. Additionally, π-π stacking or T-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan are highly probable. The ethoxy group attached to the phenyl ring introduces a degree of flexibility and can occupy a hydrophobic pocket within the binding site, further stabilizing the complex.

The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in the protein backbone or side chains. Key residues that could act as halogen bond acceptors include aspartate, glutamate, and the backbone carbonyls of various amino acids.

A summary of the potential interactions and the likely interacting residues is presented in the table below.

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Tyr, Asn, Gln |

| Phenyl Ring | Hydrophobic, π-π Stacking | Leu, Ile, Val, Ala, Phe, Tyr, Trp |

| Ethoxy Group | Hydrophobic | Leu, Ile, Val, Ala, Met |

| Bromine Atom | Halogen Bonding | Asp, Glu, Backbone Carbonyl Oxygen |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. mdpi.com For this compound, these models can be used to predict its efficacy as a potential therapeutic agent or to estimate its properties like solubility and toxicity. aidic.it The development of robust QSAR/QSPR models relies on the calculation of molecular descriptors that quantify various aspects of the molecule's structure. nih.gov

For a molecule like this compound, several classes of descriptors would be crucial for building predictive models. These can be broadly categorized as electronic, steric, and hydrophobic descriptors.

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule. For this compound, the distribution of electron density is significantly influenced by the electronegative oxygen and bromine atoms. Important electronic descriptors would include:

Atomic Charges: The partial charges on individual atoms, particularly the carbonyl oxygen, the bromine atom, and the atoms of the ethoxy group, can be critical for predicting interactions. dovepress.com

Energies of Frontier Molecular Orbitals (HOMO and LUMO): These are related to the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. The ethoxy group and the bromine atom contribute to the steric bulk of this compound. Relevant steric descriptors include:

Molar Refractivity: Related to the volume of the molecule and its polarizability.

Hydrophobic Descriptors: These descriptors quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

LogP (Octanol-Water Partition Coefficient): This is a key measure of a molecule's hydrophobicity. The ethoxy group and the phenyl ring contribute significantly to the lipophilicity of the compound.

The following table summarizes some of the key descriptors and their potential influence on the activity and properties of this compound.

| Descriptor Class | Specific Descriptor | Potential Influence |

| Electronic | Dipole Moment | Affects solubility in polar solvents and electrostatic interactions. |

| Atomic Charges | Determines the strength of electrostatic and hydrogen bonding interactions. | |

| HOMO/LUMO Energies | Relates to chemical reactivity and potential for covalent bond formation. | |

| Steric | Molecular Volume | Influences how the molecule fits into a binding site. |

| Molar Refractivity | Correlates with polarizability and dispersion forces. | |

| Hydrophobic | LogP | Affects membrane permeability and binding to hydrophobic pockets. |

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

The biological activity of a molecule is often dependent on its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes a molecule can adopt and its dynamic behavior over time. frontiersin.org

C(aryl)-C(carbonyl) bond: Rotation around this bond will change the orientation of the carbonyl group relative to the ethoxy-substituted phenyl ring.

C(carbonyl)-C(bromo) bond: Rotation around this bond will alter the position of the bromine atom.

Bonds within the ethoxy group: Rotation around the C(aryl)-O and O-C(ethyl) bonds will affect the orientation of the ethyl group.

A conformational search would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics. The planarity between the phenyl ring and the carbonyl group is a significant factor, as conjugation can lead to a more stable, planar arrangement. However, steric hindrance from the ortho-ethoxy group might favor a non-planar conformation. Computational studies on similar molecules like 2'-hydroxyacetophenone (B8834) have shown the existence of multiple stable conformers. researchgate.net

| Dihedral Angle | Description | Impact on Conformation |

| O=C-C-Br | Rotation of the bromomethyl group | Affects the accessibility of the bromine and carbonyl groups for interactions. |

| C(aryl)-C-C=O | Rotation of the carbonyl group relative to the phenyl ring | Determines the degree of conjugation and overall shape. |

| C(aryl)-O-C-C | Rotation of the ethyl group | Influences the interaction of the ethoxy group with its environment. |

Molecular Dynamics Simulations: Molecular dynamics simulations can provide a more detailed picture of the dynamic behavior of this compound in a biological environment, such as in water or bound to a protein. mdpi.com An MD simulation would track the movements of all atoms in the system over time, providing insights into:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone, one can assess the stability of its conformation.

Flexibility of Different Regions: The root-mean-square fluctuation (RMSF) of individual atoms can reveal which parts of the molecule are more flexible. For instance, the terminal methyl group of the ethoxy chain is expected to be more flexible than the atoms in the phenyl ring.

Solvent Interactions: MD simulations can explicitly model the interactions between the solute and solvent molecules, providing information about solvation and its effect on the molecule's conformation.

Binding Dynamics: When simulated in complex with a protein, MD can reveal the stability of key interactions, the role of water molecules in the binding site, and potential conformational changes in both the ligand and the protein upon binding.

Through these computational approaches, a comprehensive understanding of the structural and dynamic properties of this compound can be achieved, which is invaluable for rational drug design and development.

Biological and Pharmacological Research Applications of 2 Bromo 1 2 Ethoxyphenyl Ethan 1 One and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one have been a subject of interest in the search for new antimicrobial agents. The core structure can be modified to create a variety of compounds that have been tested against both bacteria and fungi.

Research into the antibacterial properties of related bromo-compounds has shown activity, particularly against Gram-positive bacteria. For instance, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have demonstrated efficacy against these types of bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. nih.gov Another study on eugenol derivatives, which included a bromo-alcohol derivative, tested its activity against Staphylococcus aureus. utrgv.edu The investigation determined a Minimum Inhibitory Concentration (MIC) of 115 µg/mL and a Minimum Bactericidal Concentration (MBC) of 230 µg/mL for the bromo-alcohol derivative. utrgv.edu

The mechanism of antibacterial action for some brominated compounds, such as 2-bromo-2-nitropropane-1,3-diol (bronopol), involves complex reactions with thiols like cysteine. nih.gov Under aerobic conditions, these compounds can catalytically oxidize thiols, leading to the production of active oxygen species like superoxide and peroxide, which are responsible for the bactericidal effects. nih.gov

| Derivative Class | Test Organism | MIC Value | MBC Value | Source |

|---|---|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | Not Reported | nih.gov |

| Eugenol bromo-alcohol derivative | Staphylococcus aureus | 115 µg/mL | 230 µg/mL | utrgv.edu |

The antifungal potential of compounds structurally related to this compound has been investigated, particularly against various Candida species. One study on the novel compound 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone demonstrated significant anti-Candida activity. nih.govnih.gov For most clinical strains of Candida albicans, the Minimum Inhibitory Concentration (MIC) ranged from 0.00195 to 0.0078 μg/mL. nih.gov This particular derivative also exhibited fungicidal activity against nine different Candida strains at a concentration of 32 μg/mL. nih.govnih.gov

Further investigation into the mechanism of this derivative suggested that it does not act by inhibiting the synthesis of the fungal cell wall. nih.gov The compound was also noted to have a minimal effect on pre-formed C. albicans biofilms. nih.govnih.gov The presence of a bromo-substituted acetophenone (B1666503) structure often serves as a key intermediate for synthesizing thiazole (B1198619) derivatives, which are known to possess antifungal properties. researchgate.net

Antineoplastic (Anticancer) Research

The structural characteristics of this compound make it a candidate for drug development, and it has been investigated for its potential as an enzyme inhibitor in pathways associated with cancer. smolecule.com Research has extended to various derivatives to assess their efficacy as anticancer agents.

Derivatives of bromo-acetophenone have demonstrated significant cytotoxic effects against various human tumor cell lines. In one study, bromo-bisetherificated acetophenone derivatives were tested against several cancer cell lines, showing notable activity. farmaciajournal.com For example, one derivative (compound 5c) was particularly effective against the breast adenocarcinoma cell line (MCF-7) and the prostate adenocarcinoma cell line (PC3), with IC50 values below 10 µg/mL. farmaciajournal.com Another study involving a derivative with a meta-phenoxy substitution showed improved cytotoxicity against the BT-474 breast cancer cell line, with an IC50 value of 0.99 ± 0.01 µM. mdpi.com It is noteworthy that some of these derivatives have shown lower cytotoxicity against normal, non-tumorigenic cell lines, such as the MCF12F breast epithelial cell line, suggesting a degree of selectivity for cancer cells. farmaciajournal.com

| Derivative Class/Compound | Cancer Cell Line | IC50 Value | Source |

|---|---|---|---|

| Bromo-bisetherificated acetophenone (5c) | MCF-7 (Breast Adenocarcinoma) | < 10 µg/mL | farmaciajournal.com |

| Bromo-bisetherificated acetophenone (5c) | A549 (Alveolar Adenocarcinoma) | 18.40 ± 4.70 µg/mL | farmaciajournal.com |

| Bromo-bisetherificated acetophenone (5c) | Caco2 (Colorectal Adenocarcinoma) | 18.40 ± 4.70 µg/mL | farmaciajournal.com |

| Bromo-bisetherificated acetophenone (5c) | PC3 (Prostate Adenocarcinoma) | < 10 µg/mL | farmaciajournal.com |

| Meta-phenoxy substituted derivative | BT-474 (Breast Cancer) | 0.99 ± 0.01 µM | mdpi.com |

A key mechanism through which anticancer compounds exert their effect is by disrupting the cell cycle and inducing programmed cell death, or apoptosis. frontiersin.orgnih.gov Derivatives of this compound have been shown to influence these cellular processes. For example, certain ferrocene derivatives have been found to induce cell cycle arrest at the G0/G1 phase in Jurkat cells, a T-cell acute lymphoblastic leukemia cell line. mdpi.com This arrest is often accompanied by an increase in the sub-G1 peak during flow cytometry analysis, which is indicative of apoptotic cells. mdpi.com